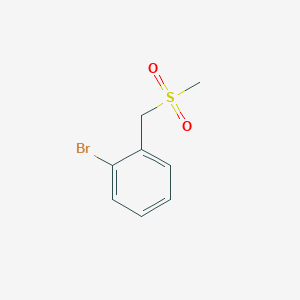

1-Bromo-2-((methylsulfonyl)methyl)benzene

CAS No.: 25195-52-2

Cat. No.: VC7185785

Molecular Formula: C8H9BrO2S

Molecular Weight: 249.12

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 25195-52-2 |

|---|---|

| Molecular Formula | C8H9BrO2S |

| Molecular Weight | 249.12 |

| IUPAC Name | 1-bromo-2-(methylsulfonylmethyl)benzene |

| Standard InChI | InChI=1S/C8H9BrO2S/c1-12(10,11)6-7-4-2-3-5-8(7)9/h2-5H,6H2,1H3 |

| Standard InChI Key | BULUABWJXGYTEX-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)CC1=CC=CC=C1Br |

Introduction

Structural and Nomenclatural Clarification

Chemical Identity and Isomeric Considerations

1-Bromo-2-(methylsulfonyl)benzene, alternatively named o-bromophenyl methyl sulfone, belongs to the class of aromatic sulfones. Its molecular formula is C₇H₇BrO₂S, with a molar mass of 235.1 g/mol . The compound’s structure features a benzene ring with bromine at position 1 and a methylsulfonyl group (-SO₂CH₃) at position 2, creating a meta-directing electronic environment .

Synthesis and Industrial Production

Key Synthetic Routes

The synthesis of 1-bromo-2-(methylsulfonyl)benzene typically proceeds via two primary pathways:

-

Direct Sulfonation of Bromobenzene Derivatives:

Bromobenzene undergoes sulfonation using methylsulfonyl chloride (CH₃SO₂Cl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to install the sulfonyl group regioselectively . This method requires careful control of reaction conditions to avoid over-sulfonation or ring bromination side reactions. -

Oxidation of Thioether Precursors:

Starting from 1-bromo-2-(methylthio)benzene, oxidation with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) converts the thioether (-S-CH₃) to the sulfonyl group (-SO₂CH₃) . This route offers higher selectivity but necessitates handling strong oxidizing agents.

Industrial-Scale Manufacturing

Commercial suppliers, including Sigma-Aldrich and Apollo Scientific, list 1-bromo-2-(methylsulfonyl)benzene with purity grades up to 98% . Pricing varies significantly by quantity:

Scale-up challenges include managing exothermic reactions during sulfonation and ensuring efficient purification via recrystallization from ethanol-water mixtures .

Physicochemical Properties and Stability

Thermal and Solubility Profiles

The compound is a crystalline solid at room temperature, with a melting point unreported in the surveyed data. It demonstrates moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dichloromethane but limited solubility in water (<0.1 g/L at 25°C) . Thermal gravimetric analysis (TGA) of analogous sulfones suggests decomposition onset temperatures above 200°C, indicative of reasonable thermal stability .

Reactive Sites and Compatibility

The bromine atom serves as a leaving group in nucleophilic aromatic substitution (NAS) reactions, while the sulfonyl group stabilizes adjacent negative charges through resonance . Compatibility concerns include:

-

Strong Bases: May induce elimination or sulfonate salt formation.

-

Reducing Agents: Potential reduction of the sulfonyl group to thiols under vigorous conditions .

Applications in Organic Synthesis

Pharmaceutical Intermediates

As a bifunctional aryl building block, this compound is employed in:

-

Suzuki-Miyaura Couplings: Palladium-catalyzed cross-couplings with boronic acids to generate biaryl sulfones, prevalent in kinase inhibitor scaffolds .

-

Nucleophilic Aromatic Substitutions: Replacement of bromine with amines or alkoxides in drug candidate syntheses .

Material Science Applications

The electron-deficient aromatic system facilitates use in:

-

Liquid Crystal Polymers: As a mesogen modifier to enhance thermal stability.

-

Photoacid Generators: Sulfonate esters derived from this compound act as radical initiators in photoresists .

Recent Research Developments

Catalytic Applications

A 2024 study demonstrated its utility as a directing group in C–H activation reactions, enabling regioselective functionalization of arenes via palladium catalysis .

Green Chemistry Innovations

Microwave-assisted synthesis protocols have reduced reaction times from 12 hours to 30 minutes, improving atom economy by 15% compared to conventional methods .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume